molecular formula C20H13N5O5 B2355446 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 332384-12-0

3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2355446
CAS No.: 332384-12-0
M. Wt: 403.354
InChI Key: JHDRVHKCVRTEQT-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a benzamide group substituted with two nitro groups at positions 3 and 5, and an imidazo[1,2-a]pyridine moiety attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone. This reaction is often catalyzed by acids or bases under reflux conditions.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

    Coupling Reaction: The imidazo[1,2-a]pyridine core is then coupled with the nitrated benzamide through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions, using nucleophiles like amines or thiols.

    Oxidation: The imidazo[1,2-a]pyridine core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.

Major Products

    Reduction: Formation of 3,5-diamino-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the imidazo[1,2-a]pyridine core can interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzamide: Lacks the imidazo[1,2-a]pyridine moiety, resulting in different biological activity.

    2-Phenylimidazo[1,2-a]pyridine: Lacks the nitro-substituted benzamide group, leading to reduced antimicrobial and anticancer properties.

    N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Lacks the nitro groups, resulting in different reactivity and biological activity.

Uniqueness

3,5-Dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of both the nitro-substituted benzamide group and the imidazo[1,2-a]pyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O5/c26-20(14-10-15(24(27)28)12-16(11-14)25(29)30)22-19-18(13-6-2-1-3-7-13)21-17-8-4-5-9-23(17)19/h1-12H,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDRVHKCVRTEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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